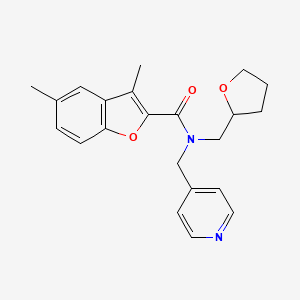
ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate, also known as ethyl diisopropylamino pentadienoate (EDAP), is a chemical compound with potential applications in the field of scientific research. EDAP is a yellow liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
EDAP acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various neurological processes. By binding to the receptor, EDAP prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in receptor activation and subsequent downstream effects.
Biochemical and Physiological Effects
EDAP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various neurological processes. Additionally, EDAP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EDAP in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific investigation of the receptor's role in various processes. Additionally, EDAP has been shown to have a high affinity for the receptor, which allows for precise modulation of receptor activation. However, one limitation of using EDAP is its potential for off-target effects, which may complicate interpretation of results.
Orientations Futures
There are several potential future directions for research involving EDAP. One area of investigation could be the role of the α7 nicotinic acetylcholine receptor in various neurological processes, such as learning and memory. Additionally, EDAP could be used to investigate the potential therapeutic effects of modulating the receptor in animal models of neurodegenerative diseases. Further optimization of the synthesis method for EDAP could also improve its purity and yield, making it more accessible for research purposes.
Conclusion
In conclusion, EDAP is a promising compound with potential applications in scientific research. Its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate neurotransmitter release make it a valuable tool for investigating the mechanisms of neurotransmission. Further research is needed to fully understand the potential applications of EDAP and its role in various neurological processes.
Méthodes De Synthèse
The synthesis of EDAP involves the reaction of ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate acetoacetate with diisopropylamine in the presence of a base catalyst. The reaction yields EDAP as the product, which can be purified through distillation or chromatography. This synthesis method has been optimized to yield high purity and high yield of EDAP.
Applications De Recherche Scientifique
EDAP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. Studies have also shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a potential tool for investigating the mechanisms of neurotransmission.
Propriétés
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-19-15(18)14(13(6)17)9-8-10-16(11(2)3)12(4)5/h8-12H,7H2,1-6H3/b10-8+,14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGATORHZFWSHY-VMXBWBJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C(C)C)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C(C)C)C(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)


![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)